molecular formula C10H9ClF3NO3 B1530358 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine CAS No. 1435806-19-1

4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine

Cat. No.: B1530358
CAS No.: 1435806-19-1
M. Wt: 283.63 g/mol
InChI Key: JHAAXZPMBGSSFH-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine is a synthetic, non-proteinogenic amino acid of high interest in medicinal chemistry and drug discovery. This DL-phenylalanine derivative is structurally engineered with both chloro and trifluoromethoxy substituents on its aromatic ring. These modifications are designed to enhance the molecule's steric and electronic properties, potentially improving its binding affinity and metabolic stability in biological systems. The compound serves as a crucial building block for the synthesis of novel peptides and peptidomimetics. Its primary research value lies in its application as a key intermediate for developing enzyme inhibitors and probing structure-activity relationships (SAR), particularly in the study of diseases related to amino acid metabolism and neurological function. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-3-[4-chloro-2-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO3/c11-6-2-1-5(3-7(15)9(16)17)8(4-6)18-10(12,13)14/h1-2,4,7H,3,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAAXZPMBGSSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Glycine Derivatives with Substituted Benzyl Halides

One common approach involves the alkylation of glycine derivatives with benzyl halides bearing the 4-chloro-2-(trifluoromethoxy) substituent:

  • Step 1: Synthesis of 4-chloro-2-(trifluoromethoxy)benzyl bromide or chloride via halogenation and trifluoromethoxylation of the corresponding phenol or benzene derivative.
  • Step 2: Alkylation of glycine ester or glycine Schiff base with the prepared benzyl halide under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the substituted phenylalanine ester.
  • Step 3: Hydrolysis of the ester to yield the free amino acid.
  • Step 4: Optional resolution of enantiomers if enantiopure material is required.

This method benefits from the availability of benzyl halide precursors and the straightforward alkylation chemistry.

Tandem Alkylation and Second-Order Asymmetric Transformation

Advanced synthetic protocols use tandem alkylation combined with asymmetric transformations to achieve tailored α-amino acids:

  • Process: A chiral auxiliary or catalyst mediates the alkylation of glycine derivatives with substituted benzyl halides, followed by asymmetric transformation steps to enrich one enantiomer.
  • Example: The use of chiral ligands or complexes in methanol with acid treatment and subsequent Fmoc protection to isolate the desired amino acid derivative.
  • Advantages: High enantioselectivity and yields, suitable for complex substituted phenylalanines.

Though specific to other substituted phenylalanines, this method is adaptable for trifluoromethoxy derivatives by modifying the benzyl halide precursor.

Photooxidative Cyanation of Fluorinated Benzylamines

An innovative method involves the photooxidative cyanation of fluorinated benzylamines followed by acid hydrolysis:

  • Step 1: Starting from 4-chloro-2-(trifluoromethoxy)benzylamine, photooxidative cyanation using tetraphenylporphyrin as a photosensitizer generates the corresponding α-amino nitrile intermediate.
  • Step 2: Acid-mediated hydrolysis of the nitrile group yields the racemic amino acid hydrochloride salt.
  • Benefits: Protecting group-free, mild conditions, and good overall yields (~67%).
  • Limitations: Typically yields racemic mixtures requiring further resolution for enantiopure compounds.

Coupling of N-Hydroxytetrachlorophthalimide Esters with Boronic Acids

This method, though more common for other fluorinated phenylalanines, can be adapted:

  • Step 1: Activation of protected aspartic acid derivatives as N-hydroxytetrachlorophthalimide esters.
  • Step 2: Coupling with boronic acids bearing the 4-chloro-2-(trifluoromethoxy) substituent under palladium catalysis to form the substituted phenylalanine derivatives.
  • Step 3: Deprotection and fluorination steps to finalize the amino acid structure.

Comparative Data Table of Preparation Methods

Methodology Key Steps Advantages Limitations Reference
Direct Alkylation of Glycine Derivatives Halogenation → Alkylation → Hydrolysis Simple, accessible reagents Racemic mixture, possible side reactions
Tandem Alkylation + Asymmetric Transformation Chiral catalysis → Alkylation → Protection High enantioselectivity, good yields Requires chiral catalysts, complex steps
Photooxidative Cyanation of Benzylamines Photooxidation → Cyanation → Hydrolysis Mild, protecting group-free Racemic product, requires light source
Coupling of N-Hydroxytetrachlorophthalimide Esters Ester activation → Pd-catalyzed coupling → Deprotection Modular, scalable Multi-step, requires Pd catalysts

Research Findings and Notes

  • The trifluoromethoxy group is electron-withdrawing and sterically demanding, influencing reactivity in aromatic substitution and alkylation steps.
  • Enantioselective synthesis remains challenging; asymmetric catalysis or chiral auxiliaries are often employed to obtain enantiomerically enriched products.
  • Protecting groups such as Fmoc are commonly used to stabilize intermediates during synthesis and facilitate purification.
  • Photochemical methods offer environmentally friendly alternatives but may require specialized equipment and careful control of reaction conditions.
  • Palladium-catalyzed coupling reactions provide a versatile platform for introducing fluorinated substituents but involve expensive catalysts and ligands.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amino group to an amine oxide.

  • Reduction: Reduction of the chlorine atom to form a less halogenated derivative.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or ozone.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation can yield amino acid derivatives with increased polarity.

  • Reduction can produce compounds with altered electronic properties.

  • Substitution reactions can lead to a variety of functionalized phenylalanine derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine has the chemical formula C10H9ClF3NO3C_{10}H_9ClF_3NO_3 and a molecular weight of approximately 283.63 g/mol. The compound features a chloro group and a trifluoromethoxy group attached to the phenylalanine backbone, which may enhance its biological activity compared to similar compounds.

Pharmaceutical Applications

  • Drug Development :
    • The unique structure of this compound suggests potential therapeutic applications. Its fluorinated nature may improve metabolic stability and bioavailability of drug candidates. Researchers are exploring its interactions with biological targets involved in various diseases, including cancer and metabolic disorders .
  • Analogs of Existing Drugs :
    • This compound serves as a scaffold for the synthesis of analogs of existing pharmaceuticals. For example, modifications to the phenylalanine structure can lead to improved efficacy or reduced side effects in drug formulations .
  • Potential in Neurological Disorders :
    • Analogous compounds have been studied for their effects on sodium channels, which are crucial in pain modulation and neurological disorders. The incorporation of fluorinated groups may enhance the selectivity and potency of these compounds as analgesics or neuroprotective agents .

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • Researchers are investigating the inhibition properties of this compound on specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to serve as a competitive inhibitor in various biochemical assays .
  • Synthesis of Peptides :
    • This compound can be utilized in peptide synthesis, particularly for creating modified peptides that exhibit enhanced biological activity or stability. Its incorporation into peptide sequences can lead to novel therapeutic agents with improved pharmacological profiles .

Synthetic Chemistry Applications

  • Chemical Synthesis :
    • The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The chloro and trifluoromethoxy groups contribute to the reactivity of this compound, facilitating nucleophilic substitution reactions that are valuable in synthetic chemistry .
  • Comparative Studies with Related Compounds :
    • Comparative studies with structurally related compounds, such as 4-Chloro-DL-phenylalanine and Trifluoromethyl-DL-phenylalanine, highlight the unique properties imparted by the trifluoromethoxy group, particularly its influence on electronic properties and reactivity.
Compound NameStructure FeaturesUnique Aspects
4-Chloro-DL-phenylalanineChloro group on phenylalanineLacks trifluoromethoxy group
Trifluoromethyl-DL-phenylalanineTrifluoromethyl instead of trifluoromethoxyDifferent electronic properties
2-Amino-5-chlorobenzoic acidAmino acid with a chlorine atomLacks fluorinated groups

Case Studies

  • Fluorinated Phenylalanines :
    • A study published in Nature discusses the biocatalytic synthesis of fluorinated phenylalanines using engineered enzymes, highlighting how modifications like those found in this compound can lead to high enantiomeric excess values, which are crucial for developing effective pharmaceuticals .
  • Enzyme Activity Enhancement :
    • Research has shown that fluorinated amino acids can enhance enzyme activity due to their unique electronic properties. This finding supports the potential use of this compound in designing more effective enzyme inhibitors .

Mechanism of Action

The mechanism by which 4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine (CAS 63687-03-6)

  • Substituents : Chlorine (4-position) and trifluoromethyl (-CF₃, 3-position).
  • Molecular Formula: C₁₀H₉ClF₃NO₂.
  • Properties : Higher lipophilicity (log P) due to the -CF₃ group’s strong electron-withdrawing effect, with a predicted pKa of 2.13 .
  • Applications : Used in peptide synthesis and enzyme inhibition studies .

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine (CAS 64134-20-9)

  • Substituents : Chlorine (2-position) and -CF₃ (5-position).
  • Molecular Formula: C₁₀H₉ClF₃NO₂.

5-Methyl-2-(trifluoromethyl)-DL-phenylalanine (CAS 1256482-64-0)

  • Substituents : Methyl (5-position) and -CF₃ (2-position).
  • Molecular Formula: C₁₁H₁₁F₃NO₂.
  • Properties : Reduced polarity compared to chloro analogs, enhancing membrane permeability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Positions log P (Predicted) pKa (Predicted) Key Features
This compound 283.64 4-Cl, 2-OCF₃ ~1.8* ~2.2* High polarity due to -OCF₃
4-Chloro-3-(trifluoromethyl)-DL-phenylalanine 267.63 4-Cl, 3-CF₃ ~2.5 2.13 Enhanced lipophilicity
2-Fluoro-DL-phenylalanine (CAS 2629-55-2) 183.18 2-F ~0.9 1.85 Lower steric bulk

*Estimated based on substituent contributions .

Analytical Characterization

  • HPLC Retention : The target compound’s retention time would differ from analogs due to polarity variations. For example, 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine elutes earlier in reversed-phase HPLC compared to its trifluoromethoxy counterpart .
  • Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of -OCF₃ vs. -CF₃) aid in differentiation .

Biological Activity

4-Chloro-2-(trifluoromethoxy)-DL-phenylalanine, a derivative of phenylalanine, has gained attention in biochemical research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse sources.

The chemical formula of this compound is C₁₀H₉ClF₃NO₃, with a molecular weight of approximately 283.63 g/mol. The compound is characterized by the presence of both a chloro group and a trifluoromethoxy group, which contribute to its reactivity and biological interactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chloro group may participate in nucleophilic substitution reactions, while the trifluoromethoxy group enhances the compound's electronic properties, potentially influencing its binding affinity to target proteins or enzymes .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially making it useful in combating drug-resistant pathogens. The halogenated structure is known to enhance the efficacy of antimicrobial agents .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural similarity to other bioactive phenylalanine derivatives suggests potential interactions with enzyme active sites, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

  • Antimicrobial Activity : A study focusing on halogenated compounds highlighted that derivatives similar to this compound showed improved antibacterial activity against various strains. The presence of halogens was noted to enhance the interaction with bacterial cell membranes .
  • Synthesis and Reactivity : Research into the synthesis pathways for trifluoromethoxy-containing compounds indicates that controlled reaction conditions yield high purity products of this compound. The synthesis typically involves multiple steps, emphasizing the need for careful optimization to achieve desired yields .

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-DL-phenylalanineChloro group on phenylalanineLacks trifluoromethoxy group
Trifluoromethyl-DL-phenylalanineTrifluoromethyl instead of trifluoromethoxyDifferent electronic properties
2-Amino-5-chlorobenzoic acidAmino acid with a chlorine atomLacks fluorinated groups

The combination of both chloro and trifluoromethoxy functionalities in this compound may enhance its biological activity compared to these similar compounds.

Q & A

Q. What safety protocols are critical when handling halogenated phenylalanine derivatives?

  • Methodological Answer : Follow OSHA guidelines for chloro- and fluorinated compounds:
  • Use fume hoods with HEPA filters to avoid inhalation.
  • Employ closed-system reactors to minimize exposure during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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